molecular formula C18H13F B3045785 2-fluoro-1,4-diphenylbenzene CAS No. 113770-42-6

2-fluoro-1,4-diphenylbenzene

Cat. No.: B3045785
CAS No.: 113770-42-6
M. Wt: 248.3 g/mol
InChI Key: CUUSVTWQUYEFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1,4-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two phenyl groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1,4-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a reduction process. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,4-diphenylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives.

Scientific Research Applications

2-Fluoro-1,4-diphenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-1,4-diphenylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions. For example, in electrophilic aromatic substitution, the fluorine atom can act as an electron-withdrawing group, affecting the distribution of electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1,4-diphenylbenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions in various applications .

Properties

CAS No.

113770-42-6

Molecular Formula

C18H13F

Molecular Weight

248.3 g/mol

IUPAC Name

2-fluoro-1,4-diphenylbenzene

InChI

InChI=1S/C18H13F/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H

InChI Key

CUUSVTWQUYEFNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.